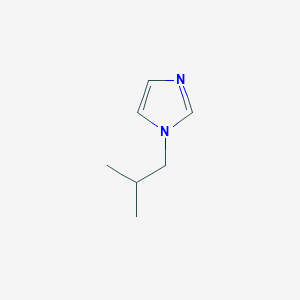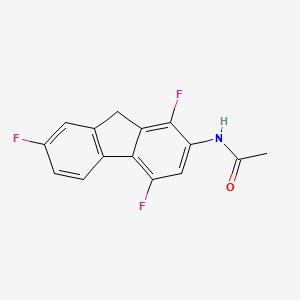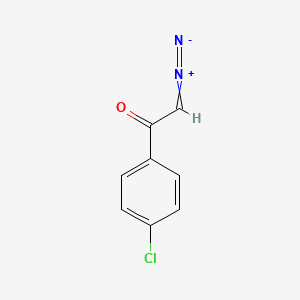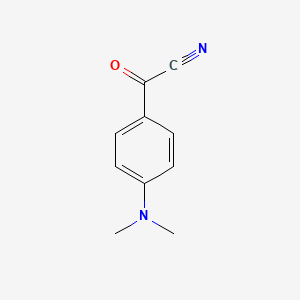![molecular formula C13H11N3O2S B13995718 3-(Benzenesulfonylmethyl)imidazo[1,5-a]pyrazine CAS No. 55316-53-5](/img/structure/B13995718.png)
3-(Benzenesulfonylmethyl)imidazo[1,5-a]pyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Imidazo[1,5-a]pyrazine,3-[(phenylsulfonyl)methyl]- is a heterocyclic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique fused bicyclic structure, which includes an imidazo ring fused to a pyrazine ring, with a phenylsulfonylmethyl group attached at the third position. The structural complexity and versatility of this compound make it a valuable scaffold in medicinal chemistry, materials science, and other areas of research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,5-a]pyrazine,3-[(phenylsulfonyl)methyl]- typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the cyclocondensation of 2-aminopyrazine with an appropriate aldehyde or ketone, followed by sulfonylation to introduce the phenylsulfonylmethyl group. The reaction conditions often involve the use of strong acids or bases as catalysts, and the reactions are typically carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of imidazo[1,5-a]pyrazine,3-[(phenylsulfonyl)methyl]- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure the scalability and cost-effectiveness of the industrial synthesis.
化学反応の分析
Types of Reactions
Imidazo[1,5-a]pyrazine,3-[(phenylsulfonyl)methyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonylmethyl group, using reagents such as alkyl halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or amines in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfonylmethyl alcohols. Substitution reactions can lead to a variety of substituted imidazo[1,5-a]pyrazine derivatives.
科学的研究の応用
Imidazo[1,5-a]pyrazine,3-[(phenylsulfonyl)methyl]- has a wide range of applications in scientific research:
Chemistry: The compound serves as a valuable building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is used in the development of fluorescent probes and sensors for biological imaging and detection.
Medicine: The compound has shown potential as a pharmacophore in the design of new drugs, particularly for targeting specific enzymes or receptors.
Industry: It is utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of imidazo[1,5-a]pyrazine,3-[(phenylsulfonyl)methyl]- depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The phenylsulfonylmethyl group can enhance the compound’s binding affinity and specificity, leading to improved pharmacological properties. The pathways involved in these interactions often include inhibition or activation of enzymatic activity, receptor modulation, and signal transduction.
類似化合物との比較
Imidazo[1,5-a]pyrazine,3-[(phenylsulfonyl)methyl]- can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyrazine: Another fused bicyclic compound with similar structural features but different substitution patterns.
Imidazo[1,5-a]pyridine: A related compound with a pyridine ring instead of a pyrazine ring, which may exhibit different chemical and biological properties.
Imidazo[1,5-a]pyrimidine: A compound with a pyrimidine ring, known for its applications in medicinal chemistry and materials science.
The uniqueness of imidazo[1,5-a]pyrazine,3-[(phenylsulfonyl)methyl]- lies in its specific substitution pattern and the presence of the phenylsulfonylmethyl group, which can significantly influence its reactivity and applications.
特性
CAS番号 |
55316-53-5 |
|---|---|
分子式 |
C13H11N3O2S |
分子量 |
273.31 g/mol |
IUPAC名 |
3-(benzenesulfonylmethyl)imidazo[1,5-a]pyrazine |
InChI |
InChI=1S/C13H11N3O2S/c17-19(18,12-4-2-1-3-5-12)10-13-15-9-11-8-14-6-7-16(11)13/h1-9H,10H2 |
InChIキー |
JIGNJZGKKVJYMN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC2=NC=C3N2C=CN=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![n,n'-Bis[(e)-1,2,3,4-tetrahydrophenanthren-9-ylmethylidene]ethane-1,2-diamine](/img/structure/B13995665.png)





![9-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-3H-purine-6-thione](/img/structure/B13995699.png)



